6-Chloroimidazo[1,2-B]pyridazine-3-carbaldehyde
Overview
Description
6-Chloroimidazo[1,2-B]pyridazine-3-carbaldehyde is a chemical compound with the molecular formula C7H4ClN3O. It has a molecular weight of 181.58 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 6-Chloroimidazo[1,2-B]pyridazine-3-carbaldehyde consists of 7 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 1 oxygen atom . The structure was confirmed using X-ray diffraction (XRD) and the optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations .Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3. Its molar refractivity is 39.8±0.5 cm3. It has 3 hydrogen bond acceptors and no hydrogen bond donors. Its polar surface area is 30 Å2 and its molar volume is 101.4±7.0 cm3 .Scientific Research Applications
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Pharmaceutical Intermediate
- Field : Pharmaceutical Chemistry
- Application : “6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid hydrate” is used as a pharmaceutical intermediate . This means it is used in the synthesis of other compounds, which could be active pharmaceutical ingredients.
- Results : The outcomes of using this compound as an intermediate would vary depending on the specific synthesis pathway and the final product being synthesized .
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Functionalization of N-Heterocycles
- Field : Organic Chemistry
- Application : A research article discusses the functionalization of 5,6-fused bicyclic N-heterocycles, including imidazopyridazines . This involves modifying these compounds to create new compounds with potentially useful properties.
- Method : The functionalization was achieved using zinc and magnesium organometallics . The specific methods and technical details would be outlined in the research article .
- Results : The article suggests that this method allows for the prediction of the reactivity of uncommon N-heterocyclic scaffolds and considerably facilitates their functionalization .
Safety And Hazards
properties
IUPAC Name |
6-chloroimidazo[1,2-b]pyridazine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-6-1-2-7-9-3-5(4-12)11(7)10-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUDQEUQUMBLRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466091 | |
Record name | 6-Chloroimidazo[1,2-b]pyridazine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroimidazo[1,2-B]pyridazine-3-carbaldehyde | |
CAS RN |
154578-26-4 | |
Record name | 6-Chloroimidazo[1,2-b]pyridazine-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154578-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloroimidazo[1,2-b]pyridazine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloroimidazo[1,2-b]pyridazine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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